Naphthalen-2-yl(piperidin-4-yl)methanone
Description
Naphthalen-2-yl(piperidin-4-yl)methanone is a small-molecule compound featuring a naphthalene ring linked to a piperidine moiety via a ketone bridge. This structure combines the hydrophobic aromatic properties of naphthalene with the conformational flexibility of piperidine, making it a versatile scaffold in medicinal chemistry. For example, a derivative containing a pyrimidine substituent, (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, was identified as a Wingless/β-catenin (Wnt) pathway agonist, enhancing bone formation rates in preclinical studies . Synthesis routes often involve reductive amination, nucleophilic substitution, or coupling reactions, as exemplified by protocols using propionyl chloride, trifluoroacetic acid, or microwave-assisted conditions .
Properties
Molecular Formula |
C16H17NO |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
naphthalen-2-yl(piperidin-4-yl)methanone |
InChI |
InChI=1S/C16H17NO/c18-16(13-7-9-17-10-8-13)15-6-5-12-3-1-2-4-14(12)11-15/h1-6,11,13,17H,7-10H2 |
InChI Key |
CUWYCKSZGXGUJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperidin-4-yl methanone derivatives exhibit diverse pharmacological activities depending on substituents. Below is a detailed comparison:
Structural and Functional Variations
Key Structural Modifications and Biological Implications:
Pharmacological Profiles
- Target Selectivity: Wnt Agonists: Naphthalen-2-yl derivatives uniquely activate the Wnt pathway, unlike fluorophenyl or chlorophenyl variants . Antimalarials: Halogenated benzyl groups (e.g., 4-chlorobenzyl in ) improve selectivity for resistant Plasmodium strains. Neuroprotectants: Ether-linked substituents (e.g., 4-methoxyphenoxyethyl in ) enhance blood-brain barrier penetration.
- Binding Affinities: Methanone analogues with nitro groups (e.g., (±)-4a ) show weaker VAChT binding (Ki = 18 nM) compared to fluoroethoxy derivatives (Ki = 2.3 nM ). Piperidin-4-yl(m-tolyl)methanone exhibits µ-opioid receptor affinity (Ki = 56 nM) but lacks the bone-targeting efficacy of naphthalene-containing analogues .
Structure-Activity Relationships (SAR)
- Aromatic Rings : Naphthalene enhances Wnt activation, while phenyl/pyridinyl groups favor receptor-ligand interactions (e.g., menin-MLL inhibitors ).
- Substituent Position : 3-Hydroxy groups on tetrahydronaphthalene (e.g., (±)-4a ) reduce metabolic clearance compared to unsubstituted analogues.
- Linker Flexibility : Ethyleneoxy linkers (e.g., in ) improve conformational adaptability for neuroprotective effects.
Preparation Methods
Key Steps:
-
Intermediate Formation : Piperidin-4-ylmethanoyl chloride is prepared via chlorination of piperidine-4-carboxylic acid using thionyl chloride (SOCl₂).
-
Acylation : Naphthalene undergoes electrophilic substitution with the acyl chloride in the presence of AlCl₃, yielding the target compound.
Optimization :
-
Solvent : Dichloromethane (DCM) or chlorobenzene improves electrophile stability.
-
Temperature : Reactions at 0–25°C minimize side products like over-alkylation.
Challenges :
-
Regioselectivity issues due to naphthalene’s reactivity at multiple positions.
-
Low yields (~45–55%) in scaled reactions due to competing polymerization.
Grignard Reagent-Mediated Coupling
Grignard reagents enable nucleophilic addition to carbonyl groups, offering a versatile route to ketones.
Protocol:
-
Weinreb Amide Intermediate :
Piperidine-4-carboxylic acid is converted to its N-methoxy-N-methylamide (Weinreb amide) using N,O-dimethylhydroxylamine and coupling agents like EDCI. -
Grignard Addition :
Treatment with naphthalen-2-ylmagnesium bromide forms a stabilized tetrahedral intermediate, which hydrolyzes to the ketone under acidic conditions.
Advantages :
-
High functional group tolerance.
-
Yields up to 78% with Turbo Grignard reagents (isopropylmagnesium chloride/LiCl).
Limitations :
-
Strict anhydrous conditions required.
-
Steric hindrance from the naphthalene ring may reduce efficiency.
Reductive Amination
Reductive amination couples ketones with amines under reducing conditions, suitable for late-stage functionalization.
Procedure:
-
Ketone Precursor : Naphthalen-2-ylmethanone is synthesized via Friedel-Crafts or cross-coupling.
-
Amine Coupling : Reacting with piperidin-4-amine in the presence of NaBH₃CN or H₂/Pd-C yields the target compound.
Conditions :
Yield : 65–70%, with minor over-reduction byproducts.
Mitsunobu Reaction for Ether Linkage
Mitsunobu reactions facilitate ether bond formation, applicable to derivatives with hydroxylated intermediates.
Example Pathway:
-
Hydroxymethyl Intermediate : {1-[(Naphthalen-2-yl)methyl]piperidin-4-yl}methanol is prepared via alkylation of 4-hydroxypiperidine.
-
Oxidation : The alcohol is oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane.
Efficiency :
Catalytic Cross-Coupling
Transition-metal catalysis enables direct C–C bond formation between aromatic and heterocyclic moieties.
Palladium-Catalyzed Methods:
-
Buchwald-Hartwig Amination : Coupling naphthalen-2-ylboronic acid with 4-bromopiperidin-1-ylmethanone using Pd(dba)₂/XPhos.
-
Suzuki-Miyaura : Similar approach with optimized base (K₃PO₄) and solvent (toluene/water).
Performance :
Comparative Analysis of Methods
| Method | Yield | Scalability | Complexity |
|---|---|---|---|
| Friedel-Crafts | 45–55% | Moderate | Low |
| Grignard/Weinreb | 70–78% | High | Moderate |
| Reductive Amination | 65–70% | High | Low |
| Mitsunobu-Oxidation | 80–85% | Low | High |
| Catalytic Cross-Coupling | 60–75% | Moderate | High |
Key Insights :
-
Grignard/Weinreb and reductive amination are preferred for large-scale synthesis due to balance of yield and practicality.
-
Catalytic methods offer regioselectivity but require specialized ligands and conditions.
Purification and Characterization
Q & A
Q. What synthetic routes are recommended for Naphthalen-2-yl(piperidin-4-yl)methanone, and how are intermediates validated?
A multi-step approach is typically employed, leveraging retrosynthetic analysis to simplify the synthesis. For example:
- Step 1 : Coupling of naphthalene-2-carboxylic acid derivatives with piperidin-4-yl precursors via amide or ketone linkages.
- Step 2 : Functional group protection/deprotection (e.g., using tert-butoxycarbonyl (Boc) groups) to ensure regioselectivity.
- Validation : Intermediates are characterized using HPLC (Chiralcel OD columns for enantiomeric separation) and NMR spectroscopy (1H/13C) to confirm purity and structural integrity .
Q. Which techniques are critical for structural characterization of this compound?
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks. For instance, SHELX software (SHELXL/SHELXS) is widely used for refining crystal structures, especially for high-resolution or twinned data .
- Spectroscopy : NMR (1H/13C, COSY, HSQC) identifies functional groups and stereochemistry. Mass spectrometry (HRMS) confirms molecular weight .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Docking studies : Tools like AutoDock Vina predict binding affinity to target receptors (e.g., enzymes or GPCRs).
- DFT calculations : Assess electronic properties (e.g., fluorine substitution on pyrrolidine enhances binding via electronegativity) .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing byproducts in multi-step syntheses?
- Condition screening : Vary catalysts (e.g., Na(OAc)3BH for reductive amination), solvents (DCM vs. THF), and temperatures.
- In-line monitoring : Use LC-MS to track reaction progress and identify side products early .
- Case study : A 12% yield improvement was achieved by substituting TiCl4 with milder Lewis acids in acylation steps .
Q. What strategies resolve contradictions in pharmacological data (e.g., in vitro vs. in vivo efficacy)?
- Dosimetry adjustments : For PET tracers like [18F]VAT, nonhuman primate studies inform dose extrapolation to humans, addressing interspecies metabolic differences .
- Metabolic profiling : Use liver microsomes or hepatocytes to identify active metabolites that may contribute to in vivo effects .
Q. How are structural discrepancies addressed in binding studies (e.g., mismatched SAR data)?
- Co-crystallization : Capture ligand-receptor complexes to validate binding modes.
- Mutagenesis : Modify receptor residues (e.g., π-stacking or hydrogen-bonding sites) to test hypothesized interactions .
Q. What experimental designs are recommended for assessing cholinergic neuron targeting in vivo?
- Radiotracer validation : Use [18F]VAT in PET imaging to quantify vesicular acetylcholine transporter (VAChT) density in neurological models. Key parameters:
- Dosimetry : Calculate organ-specific radiation absorption (e.g., 0.12 mSv/MBq for bladder in primates).
- Selectivity : Block studies with competing ligands (e.g., vesamicol) confirm target specificity .
Q. How are purification challenges (e.g., diastereomer separation) addressed for enantiomerically pure samples?
- Chiral HPLC : Utilize polysaccharide-based columns (e.g., Chiralcel OD) with hexane/isopropanol gradients.
- Crystallization : Optimize solvent systems (e.g., chloroform/methanol) to isolate stable polymorphs .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
